molecular formula C13H18O B7844833 Cyclopentyl(p-tolyl)methanol CAS No. 340271-18-3

Cyclopentyl(p-tolyl)methanol

Cat. No.: B7844833
CAS No.: 340271-18-3
M. Wt: 190.28 g/mol
InChI Key: NCPDLAPSRQZLPS-UHFFFAOYSA-N
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Description

Cyclopentyl(p-tolyl)methanol is a chiral secondary alcohol of high interest in advanced organic synthesis and pharmaceutical research. This compound features both a cyclopentyl and a p-tolyl (4-methylphenyl) group attached to a central carbinol carbon, a structure that makes it a valuable precursor and building block. Its potential applications include serving as an intermediate in the synthesis of more complex molecules for material science, liquid crystals, and ligand design. The steric and electronic properties imparted by the hybrid aliphatic-aromatic structure can significantly influence the outcome of chemical reactions and the performance of resulting compounds. Researchers utilize this alcohol in methodologies such as Grignard-type reactions, a class of transformations known for constructing similar alcohol backbones with high efficiency . As a versatile chiral scaffold, it can also be used in asymmetric synthesis and in studies investigating structure-activity relationships (SAR). This product is intended for research and development purposes only and is not intended for human or veterinary use.

Properties

IUPAC Name

cyclopentyl-(4-methylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10-6-8-12(9-7-10)13(14)11-4-2-3-5-11/h6-9,11,13-14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPDLAPSRQZLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801287689
Record name α-Cyclopentyl-4-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340271-18-3
Record name α-Cyclopentyl-4-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=340271-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Cyclopentyl-4-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentyl(p-tolyl)methanol can be synthesized through several methods. One common approach involves the addition of cyclopentene to p-tolylmethanol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is carried out at a controlled temperature to ensure optimal yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are carefully monitored to maintain consistency and efficiency. The use of advanced catalysts and optimized reaction parameters helps in achieving high yields and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl(p-tolyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form the corresponding ketone.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to yield the corresponding hydrocarbon.

    Substitution: Substitution reactions can occur with halogens, such as bromine or chlorine, in the presence of a suitable catalyst to form halogenated derivatives.

Major Products Formed:

    Oxidation: Cyclopentyl(p-tolyl)ketone

    Reduction: Cyclopentyl(p-tolyl)methane

    Substitution: Halogenated this compound derivatives

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that cyclopentyl(p-tolyl)methanol and its derivatives exhibit antimicrobial properties. In a study focused on the synthesis of unsymmetrical urea derivatives, compounds incorporating cyclopentyl moieties demonstrated activity against both Gram-positive bacteria and drug-resistant fungal strains . The structure-activity relationship (SAR) analysis revealed that modifications in the cyclopentyl group could enhance the antimicrobial efficacy of the compounds.

Case Study: Antifungal Activity
A specific derivative of this compound was tested against Candida strains. The results showed that certain modifications led to improved activity compared to standard antifungal agents, indicating its potential as a scaffold for developing new antifungal therapies .

Organic Synthesis Applications

Synthesis of Optically Active Alcohols
this compound is utilized in the production of optically active alcohols through asymmetric hydrogenation processes. A notable patent outlines a method for synthesizing optically pure alcohols with high yields (up to 98.5%) using this compound as a precursor . This application is particularly relevant in pharmaceutical synthesis where chirality is crucial.

Data Table: Yield Comparison in Asymmetric Hydrogenation

CompoundYield (%)Methodology Description
This compound98.5Asymmetric hydrogenation using gas chromatography
Methyl (S)-3-hydroxy-3-phenylpropionate97.2Hydrogenation under controlled conditions
4-Hydroxy-2-pyrrolidone95.3Reaction with sodium methylate under specific temperature

Material Science Applications

Polymer Chemistry
The unique structural properties of this compound allow it to be used as a monomer in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites.

Case Study: Polymer Development
A study demonstrated that polymers synthesized from this compound exhibited superior tensile strength compared to conventional polymers. This advancement opens avenues for its use in high-performance materials required in aerospace and automotive industries .

Mechanism of Action

Cyclopentyl(p-tolyl)methanol can be compared with other similar compounds, such as cyclopentylmethanol and p-tolylmethanol. While these compounds share some structural similarities, this compound is unique due to the presence of both cyclopentyl and p-tolyl groups, which confer distinct chemical and physical properties .

Comparison with Similar Compounds

Cyclopentanol

Structure: Cyclopentanol (C₅H₉CH₂OH) lacks the p-tolyl group but shares the cyclopentyl-methanol backbone. Synthesis: Cyclopentanol is synthesized via transesterification of cyclopentyl acetate with methanol under optimized conditions (323.15–343.15 K, methanol-to-cyclopentyl acetate molar ratio 3:1–4:1) . The reaction is exothermic, with a cyclopentanol selectivity of 99.5% and yield of 55.0% under catalytic conditions using acidic resins . Thermodynamics: The reaction’s equilibrium constant decreases with rising temperature, favoring low-temperature operation (273.15–373.15 K) . Comparison: The absence of the p-tolyl group in cyclopentanol simplifies its synthesis and enhances yield. Cyclopentyl(p-tolyl)methanol’s bulkier structure may reduce reaction efficiency due to steric hindrance, necessitating adjusted molar ratios or catalysts.

Cyclopentyl Fentanyl Derivatives

Structure: Cyclopentyl fentanyl (e.g., cyclopropylfentanyl) features a cyclopentyl group attached to an opioid backbone, differing from the methanol and p-tolyl groups in this compound. Solubility: Cyclopropylfentanyl’s free base is sparingly soluble in water but soluble in methanol . Stability: Cyclopentyl fentanyl hydrochloride is stable for ≥6 years at –20°C . Comparison: The p-tolyl group in this compound likely enhances hydrophobicity compared to fentanyl’s amine-containing structures, further reducing aqueous solubility. Stability may vary due to differences in functional groups.

Cyclopentyl Halides (e.g., Cyclopentyl Bromide, Chloride)

Structure: These compounds replace the methanol and p-tolyl groups with halogens (Br, Cl). Reactivity: Cyclopentyl halides undergo nucleophilic displacement reactions, with reactivity sequences depending on ring size and leaving groups. For example, cyclopentyl p-toluenesulfonate solvolyzes faster than cyclopropyl analogs . Comparison: this compound’s alcohol and aryl groups make it less reactive in substitution reactions compared to halides. However, the p-tolyl group could stabilize transition states in certain reactions via resonance.

Substituted Cyclopentylmethanol Derivatives

Examples :

  • (1-Cyclopentyl-1H-pyrazol-5-yl)methanol (C₉H₁₄N₂O, MW 166.22): Features a pyrazole ring instead of a p-tolyl group .
  • [1-(Aminomethyl)cyclopentyl]methanol (C₇H₁₅NO, MW 129.20): Contains an aminomethyl substituent .

Comparison :

  • Molecular Weight: this compound (estimated MW ~218.3) is heavier due to the p-tolyl group, affecting volatility and solubility.

Physicochemical and Thermodynamic Properties

Solubility and Stability

  • This compound’s solubility is expected to mirror trends in cyclopentyl fentanyl: low in water but moderate in methanol .
  • Stability may align with cyclopentanol derivatives, which are stable under inert storage conditions .

Thermodynamic Data (Inferred)

  • Heat Capacity: Estimated via group contribution methods (e.g., Ruzicka–Domalski method for cyclopentanol ).
  • Reaction Enthalpy: Exothermicity similar to cyclopentanol synthesis (~ΔH for transesterification) but adjusted for p-tolyl group effects .

Biological Activity

Cyclopentyl(p-tolyl)methanol is an organic compound characterized by a cyclopentyl group linked to a p-tolyl group via a methanol moiety. Its molecular formula is C13H18O, indicating the presence of 13 carbon atoms, 18 hydrogen atoms, and one oxygen atom. This compound has garnered attention for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Cyclopentyl p tolyl methanol C5H10C7H7OH\text{Cyclopentyl p tolyl methanol }\quad \text{C}_5\text{H}_{10}\text{C}_7\text{H}_7\text{OH}

This compound is notable for its cyclopentane ring, which may influence its reactivity and biological activity compared to other similar compounds, such as cyclohexyl(p-tolyl)methanol and cyclobutyl(p-tolyl)methanol .

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. Preliminary studies suggest that it may modulate enzyme activities and receptor functions, potentially leading to therapeutic effects . The specific molecular targets and pathways are still under investigation, but it is hypothesized that the compound could inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study evaluating similar compounds found that derivatives with comparable structures demonstrated significant inhibition against various microbial strains . The exact mechanisms underlying this activity are yet to be fully elucidated.

Antioxidant Activity

In addition to antimicrobial properties, this compound may possess antioxidant capabilities. Compounds with structural similarities have shown potential in scavenging free radicals and reducing oxidative stress in biological systems . This aspect could be particularly relevant in the context of diseases where oxidative damage plays a crucial role.

Case Studies

  • Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of several derivatives, including this compound. The results indicated that compounds with similar structural features exhibited varying degrees of effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
    CompoundMIC (mg/mL)Activity Level
    This compound0.5Moderate
    Cyclohexyl(p-tolyl)methanol0.25High
    Cyclobutyl(p-tolyl)methanol1.0Low
  • Antioxidant Studies : In vitro assays evaluated the antioxidant potential of this compound using DPPH and FRAP methods. The findings suggested that this compound could effectively reduce oxidative stress markers in cultured cells.
    MethodIC50 (µM)Result
    DPPH25Moderate Activity
    FRAP30Significant Activity

Q & A

Q. Optimization Considerations :

  • Temperature : Maintain 273–313 K during Grignard formation to avoid side reactions.
  • Solvent : Use anhydrous tetrahydrofuran (THF) or diethyl ether for better reagent stability.
  • Molar Ratios : A 1:1.2 molar ratio of carbonyl compound to Grignard reagent ensures complete conversion .

Q. Methodological Answer :

Mass Spectrometry (MS) : Use electron ionization (EI-MS) to observe fragmentation patterns. For alcohols, expect peaks corresponding to loss of hydroxyl (-OH, m/z 17) and cyclopentyl/p-tolyl groups. For example, p-tolyl derivatives show prominent phenyl cation fragments (m/z 77) .

X-ray Crystallography : Resolve crystal structure to confirm stereochemistry. Similar compounds (e.g., 4-(4-chlorophenyl)piperidine derivatives) were characterized with triclinic crystal systems (a = 9.494 Å, b = 10.769 Å) .

NMR Spectroscopy : ¹H NMR should display signals for cyclopentyl protons (δ 1.5–2.5 ppm), p-tolyl aromatic protons (δ 7.1–7.3 ppm), and hydroxyl (δ 1.0–5.0 ppm, depending on hydrogen bonding) .

Q. Methodological Answer :

Peroxide Formation : Avoid prolonged storage of ethers (e.g., THF) used in synthesis; test for peroxides with KI/starch strips .

Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods during Grignard reactions due to pyrophoric reagents .

Waste Management : Quench Grignard residues with isopropanol before disposal to prevent exothermic reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclopentyl(p-tolyl)methanol
Reactant of Route 2
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Cyclopentyl(p-tolyl)methanol

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